![molecular formula C18H12N2O4 B11709934 (8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11709934.png)
(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with a unique structure that includes a furochromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the phenylhydrazine moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylhydrazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different furochromene derivatives, while substitution reactions can introduce various functional groups onto the phenylhydrazine moiety.
Aplicaciones Científicas De Investigación
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The furochromene core may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Chitosan: A biopolymer functionalized with various compounds for use in biodegradable films.
Uniqueness
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is unique due to its combination of a furochromene core and a phenylhydrazine moiety. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or chitosan.
Propiedades
Fórmula molecular |
C18H12N2O4 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
9-hydroxy-4-methyl-8-phenyldiazenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H12N2O4/c1-10-9-14(21)24-17-12(10)7-8-13-15(17)16(22)18(23-13)20-19-11-5-3-2-4-6-11/h2-9,22H,1H3 |
Clave InChI |
YKQTXPJGVRFRGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


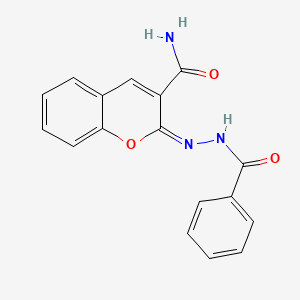
![5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B11709859.png)
![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}butanamide](/img/structure/B11709866.png)
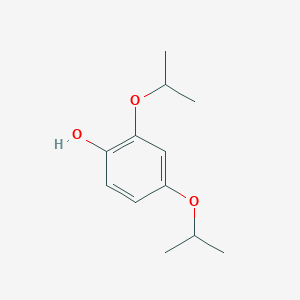
![3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11709894.png)
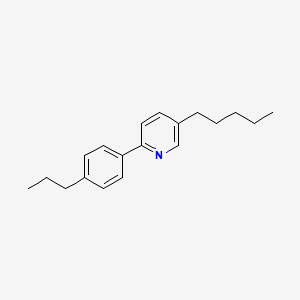
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)
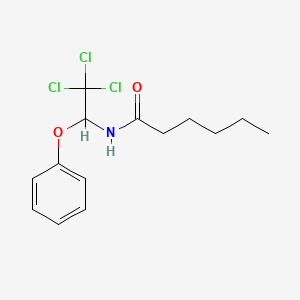
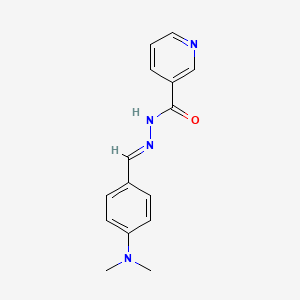
![2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide](/img/structure/B11709919.png)
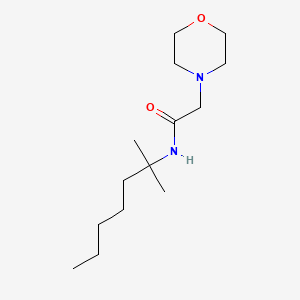
![5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene](/img/structure/B11709942.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
